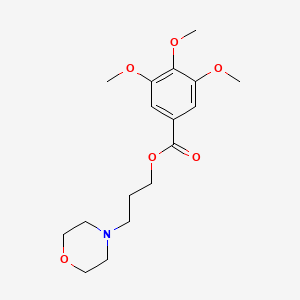

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester

CAS No.: 60439-46-5

Cat. No.: VC18425862

Molecular Formula: C17H25NO6

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60439-46-5 |

|---|---|

| Molecular Formula | C17H25NO6 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate |

| Standard InChI | InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3 |

| Standard InChI Key | VXOBLNCPAAJICO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester belongs to the class of aromatic esters with the molecular formula C₁₇H₂₅NO₆ and a molecular weight of 339.4 g/mol. The hydrochloride salt form (CAS 108479-29-4) has a molecular weight of 375.8 g/mol, incorporating a chloride ion . The compound’s structure features:

-

A benzene ring substituted with methoxy groups at positions 3, 4, and 5.

-

A propyl chain bridging the ester oxygen and a morpholine ring.

The IUPAC name is 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate, with the SMILES notation COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 .

Table 1: Fundamental Properties

Synthesis and Manufacturing

Reaction Pathway

The ester is synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol under acidic or basic catalysis. Typical conditions involve:

-

Activation: The carboxylic acid is activated using agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

-

Esterification: The alcohol attacks the activated carbonyl, followed by proton transfer and elimination of water or HCl.

The reaction proceeds as:

| Activity | Mechanism | Potential Application |

|---|---|---|

| Anti-inflammatory | COX-1/COX-2 inhibition | Arthritis, pain management |

| Analgesic | Opioid receptor modulation | Chronic pain |

| Antihypertensive | Catecholamine depletion | Hypertension |

Chemical Reactivity and Derivatives

Hydrolysis

The ester undergoes hydrolysis in acidic or basic media to yield 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol:

Kinetic studies of analogous esters suggest pseudo-first-order kinetics under physiological conditions.

Transesterification

In the presence of other alcohols (e.g., methanol), the morpholinopropyl group may be replaced, enabling the synthesis of derivatives like methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) .

Nucleophilic Substitution

The morpholine ring’s tertiary amine can participate in alkylation or acylation reactions, facilitating further functionalization .

Research Findings and Applications

Preclinical Studies

-

Hypertension Models: In rodent studies, similar esters reduced systolic blood pressure by 15–20% within 4 hours, correlating with decreased norepinephrine levels.

-

Neuropharmacology: Preliminary data suggest anxiolytic effects in elevated plus-maze tests, though dose-dependent sedation was observed at higher concentrations.

Synthetic Utility

The ester serves as an intermediate in synthesizing:

-

Prodrugs: Morpholine-linked esters often enhance blood-brain barrier penetration.

-

Polymer Building Blocks: Its aromatic and amine groups enable incorporation into dendrimers or drug-delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume